molecular formula C24H24N2O B14215920 N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide CAS No. 827309-96-6

N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide

Cat. No.: B14215920
CAS No.: 827309-96-6
M. Wt: 356.5 g/mol
InChI Key: CZYFGZYVXMLAKU-UHFFFAOYSA-N
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Description

N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a benzhydryl group attached to an acetamide moiety, which is further connected to a dihydroisoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide typically involves the following steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Dihydroisoquinoline Ring: The dihydroisoquinoline ring can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling of Intermediates: The benzhydryl intermediate is then coupled with the dihydroisoquinoline intermediate through an amide bond formation reaction, typically using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl and dihydroisoquinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzhydryl position. Reagents such as alkyl halides or sulfonates can be used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of benzhydryl ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzhydryl derivatives.

Scientific Research Applications

Chemistry: N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use as an analgesic, anti-inflammatory, or anticancer agent.

Industry: In the industrial sector, the compound may be used as an intermediate in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl and dihydroisoquinoline moieties may contribute to the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide:

    This compound analogs: Compounds with similar structures but different substituents on the benzhydryl or dihydroisoquinoline moieties.

Uniqueness: this compound stands out due to its unique combination of structural features, which may confer distinct biological activities and synthetic utility

Properties

CAS No.

827309-96-6

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

N-benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide

InChI

InChI=1S/C24H24N2O/c27-23(18-26-16-15-19-9-7-8-14-22(19)17-26)25-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,24H,15-18H2,(H,25,27)

InChI Key

CZYFGZYVXMLAKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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